molecular formula C16H22N6O4S B2878465 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034413-39-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2878465
CAS No.: 2034413-39-1
M. Wt: 394.45
InChI Key: KYDNIWVANZUZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and biochemical research. This molecule integrates a 1,3,5-triazine core, a privileged scaffold in drug discovery, with a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. The 1,3,5-triazine scaffold is widely recognized for its diverse biological activities and is frequently investigated for its enzyme inhibitory properties . Its structural analogs have demonstrated significant potential in pharmaceutical research, including applications as antiviral agents and enzyme inhibitors targeting various disease pathways . The specific substitution pattern with dimethylamino groups at the 4 and 6 positions of the triazine ring is a key structural feature that influences the compound's electronic properties and its binding affinity to biological targets. The compound is covalently linked to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group, a structural motif that can contribute to target engagement and modulate physicochemical properties. Sulfonamide-containing compounds are extensively studied for their ability to inhibit enzymes, particularly carbonic anhydrases, and their incorporation into molecular frameworks is a common strategy in the design of potential therapeutic agents . This strategic molecular architecture suggests primary research applications in the development of enzyme inhibitors for biochemical studies, the exploration of structure-activity relationships in medicinal chemistry programs, and the investigation of novel ligands for protein targets involved in various disease pathways. Researchers can utilize this compound as a key intermediate or a lead structure in projects aimed at targeting viral polymerases , neurodegenerative diseases , or oncological indications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4S/c1-21(2)15-18-14(19-16(20-15)22(3)4)10-17-27(23,24)11-5-6-12-13(9-11)26-8-7-25-12/h5-6,9,17H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDNIWVANZUZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a sulfonamide moiety attached to a benzo[dioxine structure. Its molecular formula is C15H19N5O3SC_{15}H_{19}N_5O_3S, with a molecular weight of approximately 343.435 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O₃S
Molecular Weight343.435 g/mol
Density1.251 ± 0.06 g/cm³ (Predicted)
pKa3.84 ± 0.10 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazine component allows for effective binding to specific sites on these targets, leading to modulation of their activity. This interaction can result in either inhibition or activation of enzymatic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
  • Receptor Modulation : It can bind to receptor sites, influencing cellular signaling processes and contributing to its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic processes.

Cytotoxicity and Therapeutic Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxicity of the compound on various human cancer cell lines. Results indicated an IC50 value in the micromolar range, suggesting significant potential for further development as an anticancer drug .
  • Inhibition of Bacterial Growth : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations as low as 50 μM .
  • Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with specific enzymes led to altered metabolic pathways in treated cells, effectively reducing proliferation rates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural features of the target compound :

  • 1,3,5-Triazine core: Substituted with dimethylamino groups (electron-donating, hydrophilic).
  • Sulfonamide linkage : Attached to a dihydrobenzo[b][1,4]dioxine ring (a lipophilic, rigid scaffold).

Comparison with analogous compounds :

Compound Class Substituents on Triazine Linked Functional Group Key Applications/Properties Reference
Sulfonylurea herbicides Methoxy, methyl, or ethoxy groups Sulfonamide + benzoate esters ALS inhibitors (herbicidal)
Bi-1,2,4-triazines Bis(dimethylamino) Dimeric triazine structure Synthetic intermediates
Morpholino-triazines Morpholino (bulky cyclic amine) Ureido or carboxylic acid groups Pharmacological probes
Dihydrodioxine sulfonamides Pyridine or aniline moieties Sulfonamide + dihydrodioxine Research use (unvalidated)
Electronic and Physicochemical Properties
  • Dimethylamino vs. Methoxy Groups: Dimethylamino substituents are more basic and hydrophilic than methoxy groups found in herbicides like metsulfuron methyl.
  • Dihydrodioxine vs. Benzoate Esters : The dihydrodioxine ring in the target compound offers rigidity and moderate lipophilicity, contrasting with the flexible benzoate esters in sulfonylurea herbicides. This may influence membrane permeability or target binding .
Stability and Reactivity
  • Acid Sensitivity: Dimethylamino groups may render the triazine core less stable under acidic conditions compared to methoxy-substituted herbicides.
  • Electrophilic Reactivity: Electron-donating dimethylamino groups could increase susceptibility to electrophilic substitution, enabling further functionalization .

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